4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester
Overview
Description
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester is an organic compound that belongs to the class of pyridine carboxylic acid esters
Scientific Research Applications
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that the compound might interact with palladium catalysts or related targets.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in these reactions as an organoboron reagent. In such reactions, the compound would interact with a palladium catalyst to form a new carbon-carbon bond.
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that it might be involved in the synthesis of various organic compounds. The downstream effects would depend on the specific compounds being synthesized.
Result of Action
As a potential participant in suzuki–miyaura coupling reactions , its primary effect would likely be the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester typically involves the esterification of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid. One common method is the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid, while reduction may produce 4-(4-Fluoro-phenyl)-pyridine-2-methanol.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester
- 4-(4-Bromo-phenyl)-pyridine-2-carboxylic acid methyl ester
- 4-(4-Methyl-phenyl)-pyridine-2-carboxylic acid methyl ester
Uniqueness
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)12-8-10(6-7-15-12)9-2-4-11(14)5-3-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVYJIOIXHZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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